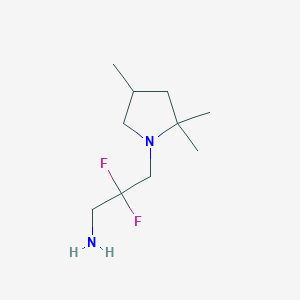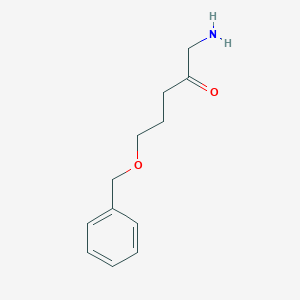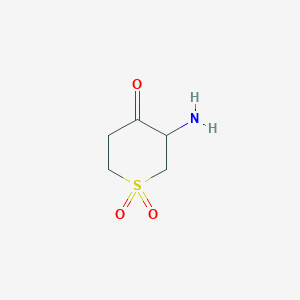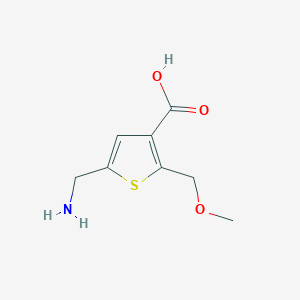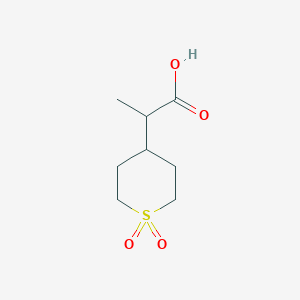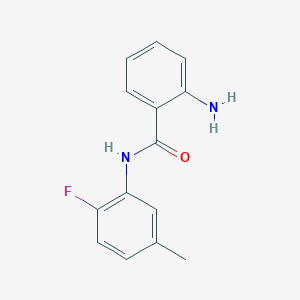
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C12H18O It is a derivative of tetrahydronaphthalene, characterized by the presence of two methyl groups at the 2-position and a hydroxyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the hydrogenation of naphthol derivatives. One common method is the catalytic hydrogenation of 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one using a suitable catalyst under controlled conditions . The reaction is carried out in the presence of hydrogen gas, and the catalyst often used is palladium on carbon (Pd/C) or platinum oxide (PtO2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: The compound can be reduced to form 2,2-dimethyl-1,2,3,4-tetrahydronaphthalene.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products
Oxidation: 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Halogenated derivatives such as 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-chloride or 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-bromide.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one: This compound is the oxidized form of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol.
1,2,3,4-Tetrahydronaphthalene: Lacks the hydroxyl and methyl groups, making it less reactive.
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C12H16O |
|---|---|
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C12H16O/c1-12(2)8-7-9-5-3-4-6-10(9)11(12)13/h3-6,11,13H,7-8H2,1-2H3 |
Clave InChI |
GJIUZNMFBCIJDB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2=CC=CC=C2C1O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


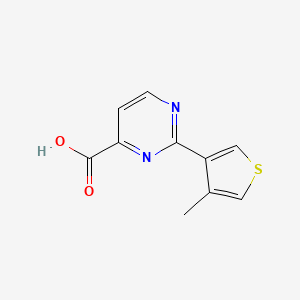

![4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B13179948.png)
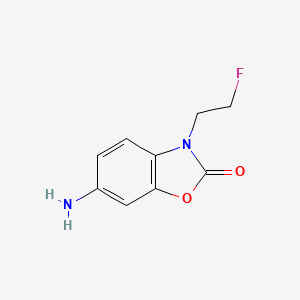

![7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13179970.png)
